Synthetic Yield: S,S-Diethyl vs. Other S,S-Dialkyl Phosphonodithioates via a General Protocol
In a general method for synthesizing symmetrically substituted S,S-dialkyl phosphonodithioates, the target compound S,S-diethyl ethylphosphonodithioate was prepared from ethylphosphonic dichloride and ethanethiol. Yields for this specific compound are not reported in isolation but are classified as 'good to moderate' for the series [1]. This positions the diethyl analog's synthetic accessibility as comparable to other symmetrical S,S-dialkyl members (e.g., S,S-dimethyl, S,S-dipropyl) prepared under the same conditions, but its volatility and malodorous thiol precursor require specific handling precautions that less volatile, longer-chain analogs avoid, representing a practical differentiation point for procurement and use [1].
| Evidence Dimension | Synthetic Yield (General Method) |
|---|---|
| Target Compound Data | Yield classified as 'good to moderate' (exact % not reported for this compound) when prepared from ethylphosphonic dichloride and ethanethiol in THF with triethylamine. |
| Comparator Or Baseline | Other symmetrical S,S-dialkyl ethylphosphonodithioates (e.g., dimethyl, dipropyl) prepared via identical method, also giving 'good to moderate' yields. |
| Quantified Difference | Quantitative head-to-head yield comparison is not available. Class-level yield is comparable; differentiation is based on precursor properties (ethanethiol's odor/volatility vs. propanethiol). |
| Conditions | Reaction of phosphonic dichloride with 2.2 equiv. alkanethiol, 2.5 equiv. triethylamine, anhydrous THF, 0°C to rt, 16h [1]. |
Why This Matters
The established general protocol ensures reliable bulk synthesis, but procurement of the diethyl analog is specifically influenced by the handling challenges of ethanethiol, a factor that may favor longer-chain analogs for some laboratories despite similar synthetic efficiency.
- [1] Jones, D. J.; O'Leary, E. M.; O'Sullivan, T. P. Synthesis of symmetrically and unsymmetrically substituted S,S-dialkyl phosphonodithioates. Tetrahedron Letters 2017, 58 (44), 4212-4214. View Source
